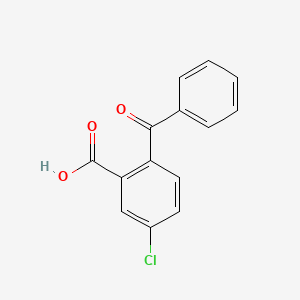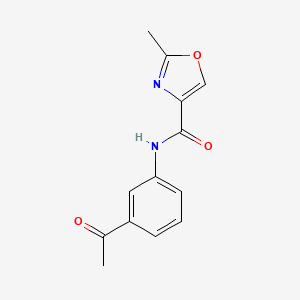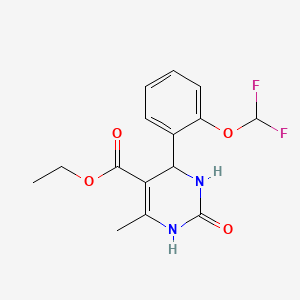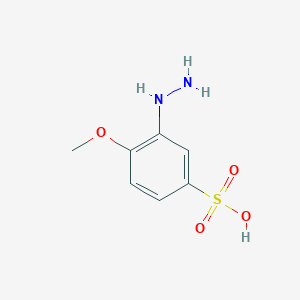
2-benzoyl-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-5-chlorobenzoic acid is an organic compound with the molecular formula C14H9ClO3 It is a derivative of benzoic acid, where the benzoyl and chloro groups are substituted at the 2 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-benzoyl-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of benzoic acid, 2-benzoyl-5-chloro- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzoyl-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-benzoyl-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, perfumes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 2-benzoyl-5-chloro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-benzoyl-: Lacks the chloro group, which can affect its reactivity and applications.
Benzoic acid, 2-chloro-: Lacks the benzoyl group, resulting in different chemical properties and uses.
Benzophenone-2-carboxylic acid: Another derivative with distinct structural and functional characteristics.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
1147-42-8 |
|---|---|
Formule moléculaire |
C14H9ClO3 |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
2-benzoyl-5-chlorobenzoic acid |
InChI |
InChI=1S/C14H9ClO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Clé InChI |
LSVPCSOPJGPTNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C(=O)O |
| 1147-42-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-4-pyridin-4-yl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1650111.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B1650113.png)
![1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1650114.png)

![tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate](/img/structure/B1650116.png)
![N-[1-(4-methoxyphenyl)propyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B1650119.png)
![N-[2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B1650120.png)
![N-[1-(1-Adamantyl)ethyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B1650122.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B1650126.png)


![N-[(Oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B1650129.png)

